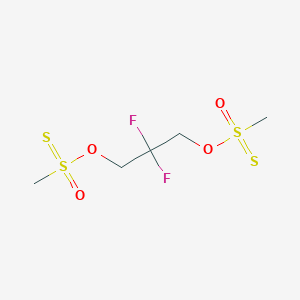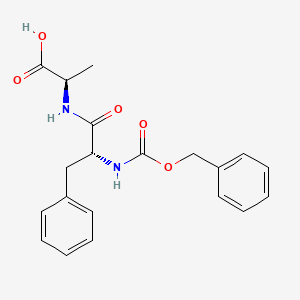
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is a synthetic peptide derivative. It is composed of a benzyloxycarbonyl group attached to a D-phenylalanyl-D-alanine dipeptide. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine typically involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl group. This is followed by coupling with D-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
Analyse Chemischer Reaktionen
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Benzyl chloroformate, mild base (e.g., sodium bicarbonate).
Major Products
Hydrogenolysis: Removal of the benzyloxycarbonyl group yields the free amine derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is used in various scientific research applications, including:
Peptide Synthesis: As a protected dipeptide, it is used in the synthesis of longer peptides and proteins.
Biological Studies: It serves as a model compound in studies of peptide interactions and enzyme-substrate specificity.
Pharmaceutical Research: The compound is used in the development of peptide-based drugs and as a building block for drug design.
Wirkmechanismus
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon removal of the protecting group, the free amine can participate in further coupling reactions to form longer peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((Benzyloxy)carbonyl)-L-phenylalanyl-L-alanine: Similar structure but with L-configuration amino acids.
((Benzyloxy)carbonyl)-glycyl-glycine: Another protected dipeptide with glycine residues.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is unique due to its D-configuration amino acids, which can confer different biological properties compared to L-configuration peptides. This makes it valuable in studies of stereochemistry and peptide interactions .
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m1/s1 |
InChI-Schlüssel |
LEJTXQOVOPDGHS-RHSMWYFYSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


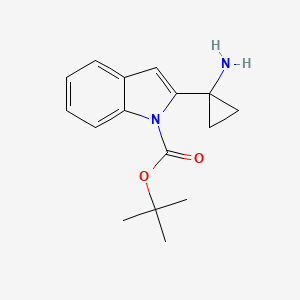
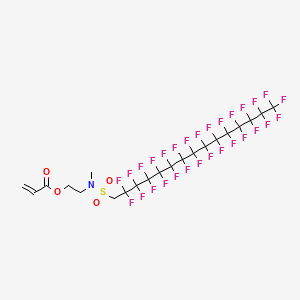

![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
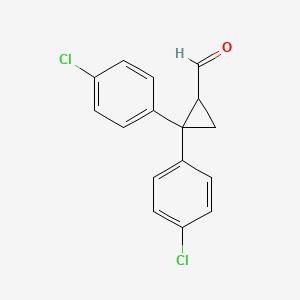
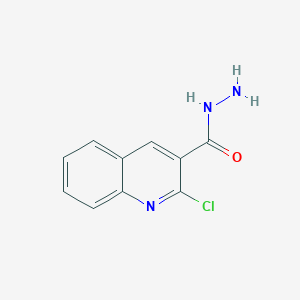
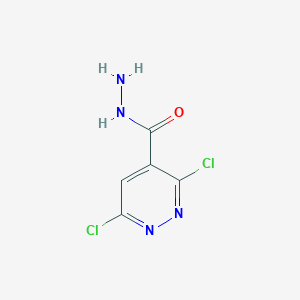
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)



